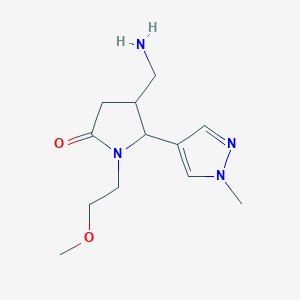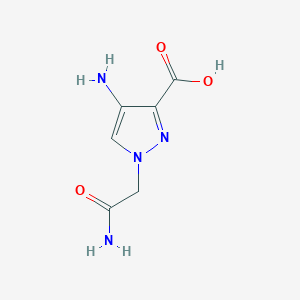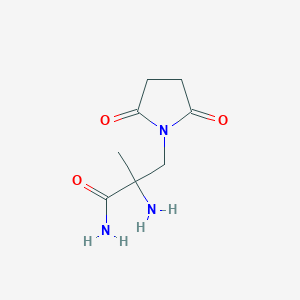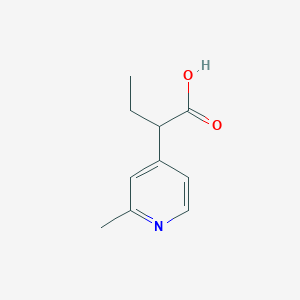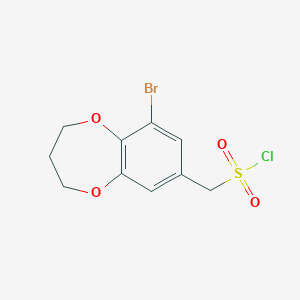
(9-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C10H10BrClO4S. It is known for its unique structure, which includes a bromine atom, a methanesulfonyl chloride group, and a benzodioxepin ring system. This compound is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (9-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanesulfonyl chloride typically involves multiple stepsThe reaction conditions often require the use of solvents such as dichloromethane and catalysts like pyridine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems to control reaction conditions precisely. The use of high-purity reagents and advanced purification techniques ensures the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(9-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce sulfonic acids .
Aplicaciones Científicas De Investigación
(9-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanesulfonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of (9-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanesulfonyl chloride involves its interaction with molecular targets such as enzymes and proteins. The methanesulfonyl chloride group can react with nucleophilic sites on proteins, leading to the modification or inhibition of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- (9-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanesulfonate
- (9-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanesulfonamide
- (9-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanesulfonic acid
Uniqueness
Compared to similar compounds, (9-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanesulfonyl chloride is unique due to its methanesulfonyl chloride group, which provides distinct reactivity and applications. This group allows for specific interactions with nucleophiles, making it valuable in various chemical and biological studies .
Propiedades
Fórmula molecular |
C10H10BrClO4S |
|---|---|
Peso molecular |
341.61 g/mol |
Nombre IUPAC |
(6-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C10H10BrClO4S/c11-8-4-7(6-17(12,13)14)5-9-10(8)16-3-1-2-15-9/h4-5H,1-3,6H2 |
Clave InChI |
YKJJTUCPBHBKBO-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(C(=CC(=C2)CS(=O)(=O)Cl)Br)OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{1-[(2-Iodocyclopentyl)oxy]ethyl}benzene](/img/structure/B13308946.png)
![4-Amino-2-chloro-N-[3-(diethylamino)propyl]benzamide](/img/structure/B13308947.png)

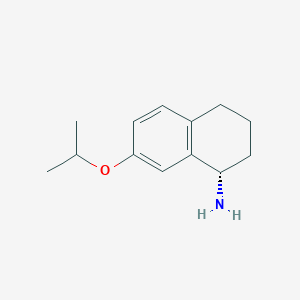
![1-{[(3-Bromo-4-fluorophenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13308974.png)

![5-[(2-Methylpropyl)amino]pyridine-2-carbonitrile](/img/structure/B13308981.png)

